Cas no 381224-14-2 (1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol)

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- 381224-14-2
- 1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
- SCHEMBL7259076
- EN300-1625838
- 1-Methyl-2-isopropenylcyclohexanol
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- インチ: 1S/C10H18O/c1-8(2)9-6-4-5-7-10(9,3)11/h9,11H,1,4-7H2,2-3H3
- InChIKey: QCHTZEJMFBWQPD-UHFFFAOYSA-N
- SMILES: OC1(C)CCCCC1C(=C)C
計算された属性
- 精确分子量: 154.135765193g/mol
- 同位素质量: 154.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 20.2Ų
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625838-1.0g |
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |
381224-14-2 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1625838-0.05g |
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |
381224-14-2 | 0.05g |
$1032.0 | 2023-06-04 | ||
Enamine | EN300-1625838-10.0g |
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |
381224-14-2 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1625838-500mg |
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |
381224-14-2 | 500mg |
$877.0 | 2023-09-22 | ||
Enamine | EN300-1625838-100mg |
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |
381224-14-2 | 100mg |
$804.0 | 2023-09-22 | ||
Enamine | EN300-1625838-2500mg |
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |
381224-14-2 | 2500mg |
$1791.0 | 2023-09-22 | ||
Enamine | EN300-1625838-5.0g |
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |
381224-14-2 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1625838-2.5g |
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |
381224-14-2 | 2.5g |
$2408.0 | 2023-06-04 | ||
Enamine | EN300-1625838-0.25g |
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |
381224-14-2 | 0.25g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1625838-5000mg |
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |
381224-14-2 | 5000mg |
$2650.0 | 2023-09-22 |
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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5. Back matter
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6. Back matter
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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10. Book reviews
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-olに関する追加情報
Introduction to 1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol (CAS No. 381224-14-2)
1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol, identified by its Chemical Abstracts Service (CAS) number 381224-14-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexane backbone substituted with a propenyl group and a methyl group, exhibits unique structural and functional properties that make it a valuable candidate for further study and potential applications in medicinal chemistry.
The structural framework of 1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol consists of a cyclohexane ring with a methyl group at the 1-position and an allyl group (propenyl) at the 2-position. This configuration imparts a degree of flexibility and reactivity to the molecule, which can be exploited in synthetic chemistry and drug design. The presence of both saturated and unsaturated carbon atoms in its structure allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
In recent years, there has been growing interest in the development of novel compounds with potential pharmacological activity. The cyclohexane scaffold is widely recognized for its presence in numerous bioactive molecules, including natural products and synthetic drugs. The substitution pattern in 1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol suggests that it may interact with biological targets in a manner similar to other cyclohexane derivatives, although this remains to be fully explored through experimental studies.
One of the most compelling aspects of 1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol is its potential as a building block for more complex molecules. The allyl group at the 2-position can undergo various reactions, such as cross-coupling reactions, which are widely used in the synthesis of heterocyclic compounds and other complex structures. Additionally, the methyl group at the 1-position provides a handle for further functionalization, allowing chemists to tailor the properties of the molecule to specific needs.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting expensive wet-lab experiments. 1-methyl-2-(propenyl)cyclohexanol has been subjected to virtual screening using molecular docking techniques to identify potential binding interactions with biological targets. These studies have suggested that the compound may have interactions with enzymes and receptors involved in various metabolic pathways, although further validation is required.
The synthesis of 381224-14-2 has been reported by several research groups, each employing different strategies to achieve optimal yields and purity. Common methods include Friedel-Crafts alkylation followed by reduction or direct synthesis via cross-coupling reactions between appropriate precursors. The choice of synthetic route depends on factors such as availability of starting materials, desired scale of production, and environmental considerations.
In terms of physicochemical properties, 1-methyl-2-(propenyl)cyclohexanol is expected to exhibit moderate solubility in organic solvents due to its non-polar nature. However, its exact solubility profile would depend on factors such as temperature and solvent polarity. The compound’s stability under various conditions is also an important consideration for both storage and handling purposes.
The potential applications of CAS No. 381224 - 14 - 2 extend beyond pharmaceuticals into other areas such as agrochemicals and material science. For instance, derivatives of this compound could serve as intermediates in the synthesis of novel pesticides or specialty chemicals with unique properties. Additionally, its structural features may make it useful in developing polymers or coatings with enhanced durability or functionality.
As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like 381224 - 14 - 2 will undoubtedly play an increasingly important role in drug discovery and development. The combination of computational modeling with traditional synthetic chemistry provides a powerful platform for exploring the potential of this molecule and related derivatives.
In conclusion, 381224 - 14 - 2, or (cas no:381224 - 14 - 2), represents an exciting opportunity for researchers interested in exploring novel chemical entities with potential biological activity. Its unique structural features offer numerous possibilities for further functionalization and application across multiple scientific disciplines, making it a compound worthy of continued investigation.
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